

Application Note: Quantitative Determination of AMOZ in Poultry Tissue by LC-MS/MS

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Compound of Interest

Compound Name: *Furaltadone*

Cat. No.: *B1232739*

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Abstract

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) in poultry tissue. AMOZ is the tissue-bound metabolite of the banned nitrofuran antibiotic, **furaltadone**. Due to the rapid metabolism of the parent drug, regulatory monitoring relies on the detection of its persistent metabolites. This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. The protocol includes a detailed sample preparation procedure involving acid hydrolysis to release the protein-bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to enhance chromatographic retention and mass spectrometric response. The use of a deuterated internal standard (AMOZ-d5) ensures accuracy and precision. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been prohibited for use in food-producing animals in many regions, including the European Union, due to concerns about their carcinogenic potential. **Furaltadone** is a member of this class, and its use in poultry farming is illegal. Following administration, **furaltadone** is rapidly metabolized, and its metabolite, AMOZ, becomes covalently bound to tissue proteins. These tissue-bound metabolites are very stable and can persist for an extended period, making them ideal markers for detecting the illegal use of the parent drug.

The analytical challenge lies in the release of AMOZ from the protein matrix and its subsequent detection at trace levels. The established method involves an acid-catalyzed hydrolysis to free the metabolite. However, direct analysis of AMOZ by LC-MS/MS is hampered by its low molecular weight and poor ionization efficiency. To overcome these limitations, a derivatization step using 2-nitrobenzaldehyde (2-NBA) is employed. This reaction forms the more stable and readily ionizable derivative, NP-AMOZ, which has a higher molecular weight, moving it out of the low-mass region often affected by background interference. This application note describes a robust LC-MS/MS method for the reliable quantification of AMOZ in poultry tissue.

Experimental Protocol

Materials and Reagents

- Standards: AMOZ ($\geq 99.5\%$ purity), AMOZ-d5 (internal standard, IS)
- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl acetate (HPLC grade), n-hexane (analytical grade)
- Reagents: Hydrochloric acid (HCl, 37%), Potassium phosphate dibasic (K_2HPO_4), Sodium hydroxide (NaOH), 2-Nitrobenzaldehyde (2-NBA, $\geq 98\%$ purity), Dimethyl sulfoxide (DMSO), Formic acid (LC-MS grade), Ammonium formate.
- Water: Deionized water, 18 M Ω ·cm or greater
- Equipment: High-speed homogenizer, polypropylene centrifuge tubes (50 mL), incubator/water bath, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, LC-MS/MS system.

Standard Solution Preparation

- AMOZ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of AMOZ standard in methanol.
- AMOZ Intermediate and Working Standards: Prepare a series of working standard solutions (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 ng/mL) by serial dilution of the stock solution with methanol.

[1]

- AMOZ-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the AMOZ stock solution.
- AMOZ-d5 IS Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 10 ng/mL).
- 2-NBA Derivatization Reagent (50 mM in Methanol): Prepare fresh by dissolving an appropriate amount of 2-NBA in methanol.[1]

Sample Preparation

- Homogenization: Homogenize a representative sample of poultry muscle tissue until a uniform consistency is achieved.
- Weighing and Spiking: Weigh $1.0 \text{ g} \pm 0.05 \text{ g}$ of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Spike the sample with a known volume of the AMOZ-d5 IS working solution.
- Hydrolysis: Add 5 mL of 0.1 M HCl to the sample.[2] Vortex for 1 minute.
- Derivatization: Add 200 μL of 50 mM 2-NBA solution in methanol.[1] Vortex thoroughly and incubate at 37°C for 16 hours (overnight).[1]
- Neutralization: After incubation, cool the sample to room temperature. Add 5 mL of 0.1 M K_2HPO_4 buffer, followed by adjustment to a pH of approximately 7.5 with 1 M NaOH.
- Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the tube.[2] Vortex vigorously for 2 minutes. Centrifuge at 4000 x g for 10 minutes.
- Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
- Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 50°C.
- Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to dissolve and transfer to an LC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

Parameter	Setting
LC System:	Agilent 1200 series or equivalent
Column:	C18 column (e.g., 100mm x 2.1mm, 1.7µm)[3]
Mobile Phase A:	0.1% Formic acid in Water
Mobile Phase B:	0.1% Formic acid in Methanol
Flow Rate:	0.30 mL/min
Injection Volume:	10 µL
Column Temp:	40°C
Gradient Program:	Time (min)
0.0	
1.0	
5.0	
7.0	
7.1	
10.0	

Tandem Mass Spectrometry (MS/MS)

Parameter	Setting
MS System:	Triple quadrupole mass spectrometer
Ionization Mode:	Electrospray Ionization (ESI), Positive
Acquisition Mode:	Multiple Reaction Monitoring (MRM)
Capillary Voltage:	3.5 kV
Source Temp:	150°C
Desolvation Temp:	400°C
Gas Flow:	Instrument dependent, optimize for best signal

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
NP-AMTZ	335.1	291.1	127.1	15
NP-AMTZ-d5 (IS)	340.1	101.9	-	25

Note: Collision energies should be optimized for the specific instrument being used.

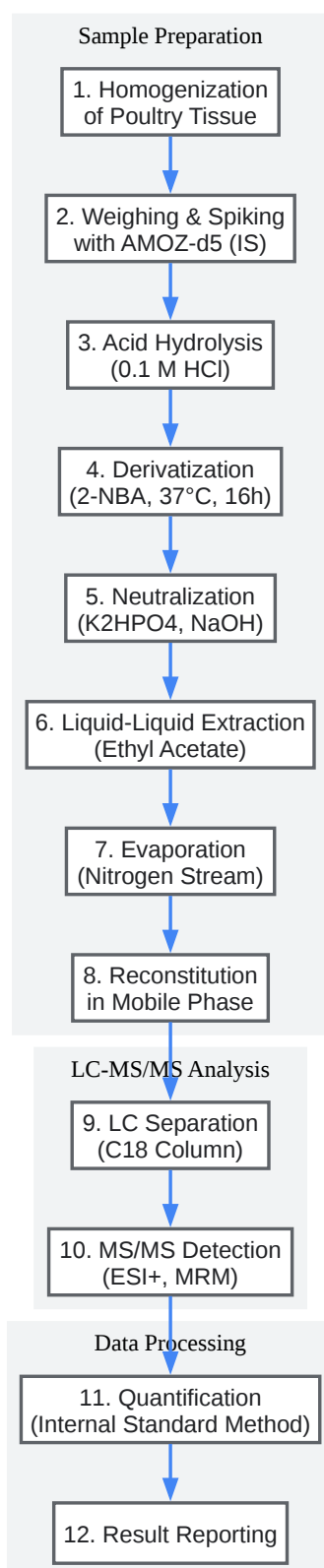
Data Presentation

The performance of this method should be validated according to regulatory guidelines such as those from the European Commission Decision 2002/657/EC. Key validation parameters are summarized below, with typical values obtained from published studies on AMTZ in poultry or similar meat matrices.

Validation Parameter	Typical Performance Characteristics
Linearity (R^2)	≥ 0.99 [2]
Accuracy (% Recovery)	80 - 110% [4]
Precision (%RSD)	Intra-day: < 10%, Inter-day: < 15%
Limit of Quantification (LOQ)	0.1 - 0.5 $\mu\text{g/kg}$
Decision Limit ($CC\alpha$)	Typically 0.1 $\mu\text{g/kg}$ [5]
Detection Capability ($CC\beta$)	Typically 0.2 - 0.5 $\mu\text{g/kg}$ [5]

Visualizations

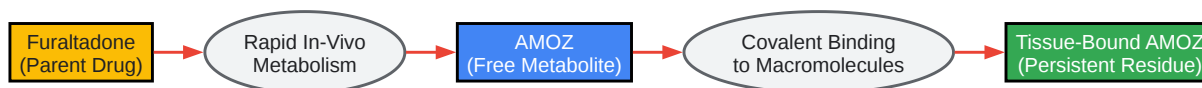
Experimental Workflow



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Caption: Experimental workflow for AMOZ detection in poultry tissue.

Signaling Pathway (Metabolic Fate of Furaltadone)



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Caption: Metabolic pathway of **furaltadone** to its tissue-bound metabolite, AMAZ.

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